molecular formula C10H14N2O6 B12747565 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 3258-09-1

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12747565
CAS No.: 3258-09-1
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-PULFBKJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic reduction processes. These methods leverage the specificity and efficiency of enzymes to catalyze the reduction of uridine to 5,6-dihydrouridine .

Mechanism of Action

The mechanism of action of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into tRNA. This incorporation affects the structure and stability of tRNA, influencing its ability to participate in protein synthesis . The molecular targets include various enzymes involved in tRNA modification and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific role in tRNA structure and function. Its presence in the D-loop of tRNA is conserved across various species, highlighting its importance in maintaining tRNA stability and function .

Properties

CAS No.

3258-09-1

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9+/m1/s1

InChI Key

DWRXFEITVBNRMK-PULFBKJNSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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